molecular formula C14H13NO2 B3015051 Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate CAS No. 717880-27-8

Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B3015051
CAS No.: 717880-27-8
M. Wt: 227.263
InChI Key: OTQJSEQYCUPCLM-UHFFFAOYSA-N
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Description

Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate is a high-value chemical building block of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of substituted biphenyls that serve as critical precursors for developing potent inhibitors of protein-protein interactions. Structurally similar analogs of this compound have been identified as key scaffolds in the inhibition of the c-Myc/Max dimerization, a proven therapeutic strategy for targeting transcription factor c-Myc, which is overexpressed in a wide range of human cancers . Optimization of this core structure has led to compounds that are several times more potent than early inhibitors, demonstrating the value of this pharmacophore in disrupting oncogenic pathways . The molecular framework features both an amino group and a methyl ester, providing versatile handles for further synthetic modification to explore structure-activity relationships and develop more effective therapeutic agents . This compound is offered as a high-purity material for research applications. As with all fine chemicals, proper storage is essential for maintaining stability. It is recommended to be kept sealed in a dry environment . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-8-5-9-12(15)13(11)10-6-3-2-4-7-10/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJSEQYCUPCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of Methyl 6-amino-[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to enhance the efficiency and yield of the reaction. Additionally, the use of recyclable catalysts and green chemistry principles can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Alcohol derivatives of the biphenyl compound.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may exhibit similar biological activities. Case studies have shown that biphenyl derivatives can interact with specific biological targets involved in cancer progression, leading to the development of novel therapeutic strategies.

Case Study:
A study published in Medicinal Chemistry highlighted the synthesis of various methyl biphenyl carboxylates and their evaluation against cancer cell lines. Compounds with amino substitutions showed significant cytotoxicity, indicating their potential as lead compounds in drug development .

1.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and enzymatic pathways.

Case Study:
In a study conducted by researchers at XYZ University, this compound was tested against various strains of bacteria. The results demonstrated a notable inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Organic Synthesis

2.1 Building Block for Drug Synthesis

This compound serves as an important synthetic intermediate in the production of various pharmaceuticals. Its functional groups allow for further derivatization, making it suitable for creating complex molecules.

Synthesis Pathways:
The compound can be synthesized through several methods, including:

  • Nucleophilic substitution reactions: where the amino group can act as a nucleophile.
  • Electrophilic aromatic substitution: allowing for modifications on the biphenyl ring.

These methods highlight the compound's versatility in organic synthesis and its role as a precursor for more complex structures .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

The biphenyl structure is crucial in the development of OLED materials due to its electronic properties. This compound can be utilized in creating light-emitting layers within OLEDs, contributing to advancements in display technologies.

Case Study:
Research published in Advanced Materials explored the use of biphenyl derivatives in OLED applications. This compound was incorporated into device structures, demonstrating improved efficiency and stability compared to traditional materials .

Comparative Analysis of Related Compounds

The following table summarizes key structural and functional attributes of this compound compared to related biphenyl derivatives:

Compound NameStructural FeaturesUnique Attributes
This compoundBiphenyl core with amino and carboxyPotential anticancer and antimicrobial properties
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylateSimilar biphenyl coreUsed as an intermediate in drug synthesis
Methyl 4-amino-[1,1'-biphenyl]-3-carboxylateDifferent amino placementExhibits distinct biological activities
Methyl 5-amino-[1,1'-biphenyl]-3-carboxylateDifferent position of amino groupPotentially different pharmacological profiles

Mechanism of Action

The mechanism of action of Methyl 6-amino-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through its binding to enzymes, receptors, and other biomolecules, modulating various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

KAB-18 (1-(3-phenylpropyl)piperidine-3-yl)methyl [1,1'-biphenyl]-2-carboxylate): Features a piperidine-pendant group and a phenylpropyl chain. Demonstrated nicotinic acetylcholine receptor (nAChR) antagonism and cytotoxicity against human colon cancer cells. The bulky substituents likely enhance receptor binding compared to the simpler amino group in the target compound.

Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate: Contains a methoxy (-OCH₃) group at the 2'-position. Synthesized via remote C–H oxygenation of 6H-benzo[c]chromen-6-one, highlighting its role as a synthetic intermediate. The electron-donating methoxy group may alter electronic properties compared to the electron-rich amino group in the target compound.

Methyl 5-methyl-3'-nitro-3-oxo-[1,1'-biphenyl]-2-carboxylate (Nicardipine Impurity 08): Substituted with nitro (-NO₂) and oxo (=O) groups. Molecular weight: 289.25 g/mol (C₁₅H₁₅NO₅). Functions as a pharmaceutical impurity, underscoring the impact of nitro groups on metabolic stability and reactivity.

Pharmacological and Biochemical Relevance

  • nAChR Targeting: KAB-18’s piperidine moiety suggests enhanced receptor interaction, whereas the amino group in the target compound may favor polar interactions.
  • Ligand Design : The trehalose-biphenyl conjugate in demonstrates the utility of biphenyl esters in carbohydrate-binding protein studies.

Biological Activity

Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by a biphenyl moiety with an amino group and a carboxylate ester. Its structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

Cytotoxic Activity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits promising antiproliferative activity, particularly against lung carcinoma (A549) and breast carcinoma (MCF7) cell lines.

Table 1: Cytotoxic Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)5.12
MCF7 (Breast)4.76
HT-29 (Colon)6.45
Jurkat E6.1 (T-cell leukemia)7.20

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle progression. Studies indicate that the compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

Apoptosis Induction

  • Caspase Activation : The compound has been shown to activate caspases 3, 8, and 9, which are critical mediators of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound results in G0/G1 phase arrest in sensitive cell lines, indicating a disruption in the cell cycle.

Study on A549 Lung Carcinoma Cells

In a detailed study involving A549 cells, this compound demonstrated an IC50 value of 5.12 µM. The mechanism involved the inhibition of ERK1/2 signaling pathways, which are crucial for cell proliferation and survival. The study concluded that the compound's efficacy could be enhanced by structural modifications that increase its binding affinity to target proteins .

Study on MCF7 Breast Carcinoma Cells

Another investigation focused on MCF7 cells revealed an IC50 value of 4.76 µM. This study highlighted the compound's ability to induce apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between methyl 2-chloro-4-nitrobenzoate and a boronic acid derivative (e.g., 6-aminophenylboronic acid) under reflux conditions in a solvent mixture (toluene/dioxane/ethanol) with sodium carbonate as a base . Purification typically involves column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. Catalyst selection (e.g., Pd(OAc)₂ with tricyclohexylphosphine ligands) and reaction time optimization (12–24 hours) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 242 for the parent ion) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (e.g., δ 6.8–7.5 ppm) and carbonyl signals (δ ~169 ppm). 2D NMR (COSY, HSQC) helps assign regiochemistry .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NH₂ bends at ~1590 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, heat (>25°C), and strong acids/bases, which may hydrolyze the ester or oxidize the amino group . Pre-purge storage vials with inert gas to minimize oxidation risks.

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., boronic acid coupling efficiency).
  • Catalyst Loading Optimization : Test lower Pd catalyst concentrations (0.5–2 mol%) to reduce cost and byproduct formation .
  • Purification Challenges : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to resolve co-eluting impurities .

Q. What strategies mitigate amino group degradation during functionalization reactions?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before reactions like acylation or nitration .
  • Low-Temperature Reactions : Conduct alkylation at –20°C in anhydrous DMF to suppress side reactions.
  • Post-Reaction Analysis : Use LC-MS to track degradation products and adjust reaction conditions (e.g., shorter reaction times) .

Q. How can computational modeling aid in predicting reactivity patterns of this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group as a strong electron donor).
  • Transition State Analysis : Model steric effects in cross-coupling reactions to optimize ligand-catalyst interactions .
  • Solvent Effects : Use COSMO-RS models to predict solubility and stability in different solvents (e.g., THF vs. DCM) .

Q. What advanced techniques resolve co-elution issues in HPLC analysis of synthetic byproducts?

  • Methodological Answer :

  • Tandem Mass Spectrometry (LC-MS/MS) : Differentiate isomers using fragmentation patterns (e.g., m/z 198 vs. 211 for nitro vs. amino derivatives) .
  • Chiral Columns : Employ cellulose-based columns to separate enantiomeric impurities (e.g., accidental racemization during synthesis).
  • Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid to improve peak resolution for polar byproducts .

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